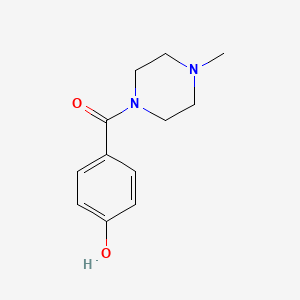

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNUDVSZXGEJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406295 | |

| Record name | (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85858-94-2 | |

| Record name | (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85858-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 4-Methylpiperazine with 4-Hydroxybenzoyl Chloride

A common and efficient method involves the reaction of 4-methylpiperazine with 4-hydroxybenzoyl chloride under controlled conditions:

-

- 4-Methylpiperazine dissolved in an appropriate solvent such as dichloromethane or N,N-dimethylformamide (DMF).

- 4-Hydroxybenzoyl chloride added dropwise at low temperature (0–10 °C) to control reaction rate and minimize side reactions.

- Reaction stirred at room temperature or slightly elevated temperature (25–30 °C) for several hours (typically 3–5 hours).

- Use of a base such as triethylamine or N,N-diisopropylethylamine to scavenge HCl formed during the reaction.

-

- Quenching with water to precipitate the product.

- Filtration and washing with solvents like isopropanol or ethanol.

- Drying under vacuum to yield the pure amide.

-

- Reported yields range from 70% to 80% under optimized conditions.

This method is supported by research where analogous compounds were synthesized by coupling benzoyl chlorides with piperazine derivatives in DMF at room temperature, yielding good product purity and yields.

Alternative Method: Coupling via Benzoyl Chloride Formation from 4-Hydroxybenzoic Acid

Another approach involves first converting 4-hydroxybenzoic acid into its acid chloride using thionyl chloride, followed by reaction with 4-methylpiperazine:

Step 1: Acid Chloride Formation

- 4-Hydroxybenzoic acid is treated with thionyl chloride in the presence of pyridine at 0 °C to room temperature.

- The reaction is stirred overnight to ensure complete conversion.

- Excess thionyl chloride is removed under reduced pressure.

Step 2: Amide Formation

- The acid chloride is reacted with 4-methylpiperazine in dichloromethane or DMF at 40–60 °C.

- Reaction monitored by thin-layer chromatography (TLC).

- Product isolated by precipitation in ice water, filtration, and recrystallization from ethanol.

-

- This two-step approach allows for isolation and characterization of the acid chloride intermediate.

- Provides flexibility in reaction control and purification.

Catalytic Hydrogenation for Derivative Preparation

In some synthetic routes to related compounds, catalytic hydrogenation is employed to reduce nitro-substituted intermediates to amines, which can then be further modified to yield the target compound:

-

- Use of palladium on charcoal catalyst (5% Pd/C).

- Hydrogen pressure of 1–5 atm.

- Temperature range of 20–50 °C, preferably 20–30 °C.

- Reaction monitored by TLC or HPLC until completion.

Detailed Reaction Parameters and Data Table

Research Findings and Optimization Notes

- The use of N,N-diisopropylethylamine (Hünig's base) as a non-nucleophilic base improves reaction efficiency and minimizes side reactions during acylation.

- Reaction monitoring by HPLC or TLC is critical to ensure complete conversion and to avoid overreaction or decomposition.

- Temperature control during acid chloride addition prevents hydrolysis and side-product formation.

- Purification often involves recrystallization from ethanol or isopropanol to achieve high purity suitable for pharmaceutical applications.

- Scale-up processes include solvent extraction and washing steps to remove impurities and catalyst residues, followed by drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Tyrosinase:

Recent studies have demonstrated that derivatives of (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme critical for melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and melanoma. For instance, a series of derivatives showed IC50 values as low as , indicating high potency against TYR .

Table 1: Inhibitory Activity of Derivatives Against Tyrosinase

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound 10 | 1.5 ± 0.1 | Most potent derivative |

| Reference Compound KA | 17.8 | Less effective than Compound 10 |

Neurobiology

Neurotransmitter Modulation:

The compound has been investigated for its role in modulating neurotransmitter systems, particularly through its interaction with acetylcholine receptors. This property positions it as a candidate for research into neurodegenerative diseases and cognitive enhancement therapies .

Case Study: Neurotransmission Studies

In a study assessing the effects of this compound on neurotransmission, it was found to enhance synaptic plasticity in vitro, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Hematological Applications

Staining Techniques:

this compound is utilized in staining protocols for identifying monocytes and granulocytes in blood smears. Its efficacy is particularly noted in diagnosing acute monocytic leukemia, where strong positive reactions correlate with the presence of specific leukemic cells .

Case Study: Monocytic Leukemia Diagnosis

A cohort study involving patients with suspected acute leukemia demonstrated that those exhibiting strong staining with this compound were more likely to have acute monocytic leukemia (M5), underscoring its diagnostic utility.

Antimicrobial Properties

Emerging research indicates that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to those seen in other piperazine derivatives. Further studies are needed to elucidate these effects.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (5-LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance anti-cholinesterase activity due to increased electrophilicity . Electron-Donating Groups (e.g., CH₃): Improve solubility and bioavailability, making them suitable for anticancer applications .

Synthetic Yields :

- Brominated derivatives (e.g., Compound 12) show higher yields (83%) compared to trifluoromethyl analogs (82%), likely due to steric and electronic factors .

- Bulky substituents (e.g., biphenyl in Compound 3) reduce yields (65%) due to steric hindrance during coupling reactions .

Thermal Stability :

Anti-Cholinesterase Activity

Compounds with electron-withdrawing substituents (e.g., 3-Br, 3-CF₃) demonstrate potent acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the low micromolar range.

Anticancer Potential

The 4-methylphenyl analog (Compound 16) showed moderate cytotoxicity against breast cancer cell lines (MCF-7), with IC₅₀ values comparable to tamoxifen derivatives. This activity is attributed to the methyl group’s role in enhancing membrane permeability .

Neuroprotective Effects

Biphenyl-substituted analogs (e.g., Compound 3) exhibit neuroprotection in vitro by reducing oxidative stress in neuronal cells, likely via modulation of NMDA receptors .

Biological Activity

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone, also known by its chemical structure and CAS number 85858-94-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyphenyl group linked to a methylpiperazine moiety via a methanone functional group. This unique structure is believed to contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. Key mechanisms include:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and skin-related conditions .

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular environments .

- Receptor Modulation : Preliminary studies indicate that the compound can interact with various receptors, potentially influencing pathways involved in pain perception and neuroprotection .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Tyrosinase Inhibition :

- Cell Viability Assays :

- Antioxidant Properties :

Case Studies

A detailed examination of specific derivatives of this compound has revealed varying degrees of biological activity:

| Compound | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 4-Hydroxyphenyl derivative | 6.8 ± 0.4 | Effective against MAGL |

| 2 | Benzoyl derivative | 3.8 | Strong TYR inhibition |

| 3 | Unsubstituted variant | >200 | Poor activity |

These findings illustrate the importance of structural modifications in enhancing or diminishing biological activity.

Pharmacological Potential

The pharmacological implications of this compound are extensive:

- Cosmetic Applications : Due to its tyrosinase inhibitory effects, it may be developed into cosmetic formulations aimed at reducing hyperpigmentation.

- Neuroprotective Effects : Given its receptor modulation properties, there is potential for development as a therapeutic agent for neurodegenerative diseases.

- Anti-inflammatory Properties : The antioxidant properties suggest possible applications in inflammatory conditions, although further research is needed.

Q & A

Q. What are the key steps in synthesizing (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone and its derivatives?

Synthesis typically involves nucleophilic substitution at the piperazine nitrogen, followed by amide coupling or ketone formation. For example, derivatives like (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone are synthesized via Buchwald-Hartwig amination or Ullmann coupling, with yields optimized using palladium catalysts (e.g., 83% yield for bromophenyl derivatives) . Purification is achieved via column chromatography (Rf values: 0.34–0.44) .

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR (e.g., δ 8.91 ppm for phenolic -OH, δ 168.9 ppm for carbonyl groups) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., m/z 315.8 for [M+H]+ in chlorophenyl derivatives) .

- Elemental Analysis: Validates calculated vs. observed C, H, N content (e.g., C 72.32% vs. 72.29% in phenyl derivatives) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Control reaction parameters rigorously:

- Temperature: Maintain 80–120°C for amide coupling .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions .

- Catalyst Optimization: Employ Pd(OAc)2/XPhos for cross-coupling reactions (yields >80%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Bromine at the phenyl ring enhances binding affinity to serotonin receptors (e.g., Ki = 12 nM for 3-bromophenyl vs. 45 nM for phenyl derivatives). This is attributed to increased hydrophobic interactions in the receptor pocket . For fluorinated analogs, meta-substitution improves metabolic stability compared to para-substitution .

Q. What methodologies resolve contradictions in pharmacological data across derivatives?

- Comparative SAR Analysis: Systematically vary substituents (e.g., methyl, trifluoromethyl) and correlate with IC50 values .

- Assay Standardization: Use uniform cell lines (e.g., HEK-293 for GPCR studies) and control buffer conditions (pH 4.6–7.4) .

- Thermal Shift Assays: Validate target engagement by measuring ΔTm (e.g., +5°C for high-affinity binders) .

Q. What computational tools predict target interactions for this compound?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding modes with dopamine D2/D3 receptors .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions in crystal structures (e.g., C=O···H-N hydrogen bonds) .

Q. How can thermal stability and polymorphism be assessed during preformulation studies?

- Differential Scanning Calorimetry (DSC): Determine melting points (e.g., 153–204°C for bromophenyl derivatives) and identify polymorphic transitions .

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>250°C for most derivatives) .

Q. What strategies mitigate solubility challenges in in vitro assays?

- Co-solvent Systems: Use DMSO:water (1:9 v/v) for stock solutions (≤10 mM) .

- Micelle Formulations: Incorporate 0.1% Tween-80 to enhance aqueous solubility .

- pH Adjustment: Ionize the hydroxyl group (pKa ~9.5) using phosphate buffers (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.